5-(Pyrazin-2-yl)pyridine-2-carboxylic acid

Overview

Description

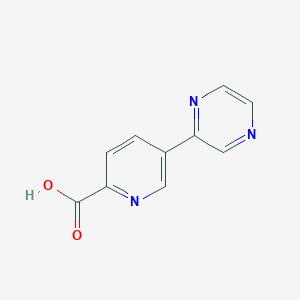

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazine and pyridine rings

Mechanism of Action

Target of Action

It’s known that pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have been synthesized in laboratories .

Mode of Action

It’s known that pyrazine derivatives can exhibit higher anti-tb activity against mycobacterium tuberculosis .

Biochemical Pathways

It’s known that pyrazine derivatives can affect various biochemical pathways .

Pharmacokinetics

It’s known that the compound’s stability and reactivity can be inferred from the homo–lumo energy gap .

Result of Action

It’s known that pyrazine derivatives can have significant effects at the molecular and cellular level .

Action Environment

It’s known that the compound’s stability and reactivity can be influenced by various substituents .

Biochemical Analysis

Biochemical Properties

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it can interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions often involves hydrogen bonding and π-π stacking, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered gene expression profiles and metabolic states . In certain cell types, it may promote or inhibit specific pathways, thereby affecting cell proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell . These interactions are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within its target site .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function . These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcome without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and alter the flux through specific pathways . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it performs its biochemical functions . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . Within these compartments, it can interact with target biomolecules, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4). This reaction yields an intermediate compound, which is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as aryl boronic acids are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine and pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, a study demonstrated that certain derivatives inhibited the growth of human cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Several studies have reported its efficacy against various bacterial strains, including resistant strains, indicating its potential as a lead compound for the development of new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at the 5-position enhance antimicrobial activity .

Neuropharmacological Applications

There is growing evidence supporting the role of this compound in neuropharmacology. It has been identified as a modulator of metabotropic glutamate receptors, which are implicated in several neuropsychiatric disorders such as schizophrenia and anxiety . Its derivatives have been evaluated for their ability to enhance cognitive function in animal models, showcasing their therapeutic potential in treating cognitive impairment .

Catalysis

Role in Catalytic Reactions

this compound and its derivatives serve as effective ligands in metal-catalyzed reactions. They have been utilized in oxidation catalysis, where they facilitate the conversion of substrates under mild conditions. The ligand's ability to stabilize metal ions enhances catalytic efficiency, making it valuable in organic synthesis .

Material Science

Synthesis of Functional Materials

The compound has been employed in the synthesis of functional materials, particularly in the field of organic electronics. Its derivatives exhibit interesting electronic properties that can be harnessed for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improvements in charge transport properties and overall device performance .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Selective cytotoxicity against cancer cells |

| Antimicrobial properties | Efficacy against resistant bacterial strains | |

| Neuropharmacological applications | Modulation of metabotropic glutamate receptors | |

| Catalysis | Ligand for metal-catalyzed reactions | Enhanced catalytic efficiency |

| Material Science | Synthesis of functional materials | Improved electronic properties in OLEDs/OPVs |

Case Studies

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of various derivatives of this compound on breast cancer cell lines. The results indicated that specific modifications at the carboxylic acid position significantly increased apoptosis rates compared to untreated controls, highlighting the compound's potential as a chemotherapeutic agent .

Case Study 2: Neuropharmacological Effects

In a preclinical trial involving animal models, derivatives were administered to evaluate their effects on cognitive function. The results showed enhanced memory retention and learning capabilities, attributed to the modulation of glutamate signaling pathways, thereby suggesting therapeutic avenues for treating neurodegenerative diseases .

Comparison with Similar Compounds

Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrazine moiety.

Pyrazine-2-carboxylic acid: Contains the pyrazine ring but not the pyridine ring.

5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Similar structure with thiophene ring substitution.

Uniqueness: 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid is unique due to the presence of both pyrazine and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a pyrazine moiety and a carboxylic acid group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : This compound has been shown to inhibit key kinases involved in cell signaling pathways, particularly c-Met and VEGFR-2. The inhibition of these kinases disrupts pathways associated with cell proliferation, survival, and angiogenesis.

- Antioxidant Activity : The presence of the carboxylic acid group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF7 | 8.3 |

| A375 | 6.7 |

These results suggest that the compound may induce apoptosis in cancer cells through the inhibition of critical signaling pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. For instance:

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15 |

| Escherichia coli | 20 |

| Klebsiella pneumoniae | 25 |

These findings highlight its potential as an antibacterial agent in treating infections caused by resistant strains .

Case Studies

- Cancer Treatment : A study investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its role as a potential anticancer therapeutic.

- Antimicrobial Efficacy : Another case study evaluated the compound's efficacy against clinical isolates of MRSA. The results demonstrated that it inhibited bacterial growth effectively, suggesting its use as an alternative treatment for resistant infections .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:

- Absorption : The compound exhibits moderate bioavailability when administered orally.

- Metabolism : It undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes.

- Excretion : Metabolites are primarily excreted via urine, indicating renal clearance as a significant route of elimination .

Properties

IUPAC Name |

5-pyrazin-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-2-1-7(5-13-8)9-6-11-3-4-12-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHFKTCQUPSESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340504-76-8 | |

| Record name | 5-(pyrazin-2-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.